molecular formula C16H15F3N6S B2853174 N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine CAS No. 2034538-06-0

N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Cat. No.: B2853174
CAS No.: 2034538-06-0
M. Wt: 380.39
InChI Key: SKYFHBKHQQBZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{Thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core linked to a piperidin-4-amine moiety substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group. This dual-pyrimidine architecture confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition and anticancer research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine ring contributes to conformational flexibility .

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6S/c17-16(18,19)12-7-13(22-9-21-12)25-4-1-10(2-5-25)24-15-14-11(3-6-26-14)20-8-23-15/h3,6-10H,1-2,4-5H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYFHBKHQQBZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=NC3=C2SC=C3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrimidine and pyrimidine intermediates, followed by their coupling through a piperidine linker. Key steps may include:

    Formation of Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is usually introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Coupling Reaction: The final coupling step involves the reaction of the thienopyrimidine and pyrimidine intermediates with piperidine under conditions that promote amine formation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyrimidine ring, using reagents like sodium methoxide.

    Major Products:

Scientific Research Applications

N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate its interactions with various biological targets, including enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to active sites or allosteric sites, altering the conformation and function of the target proteins. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

Compound A: 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()

  • Structure : Replaces the piperidin-4-amine group with a pyrazolo[3,4-d]pyrimidine.
  • Synthesis : Utilizes Vilsmeier–Haack reagent for cyclization (82% yield).
  • Bioactivity : Demonstrates promising antitumor activity due to dual heterocyclic motifs enhancing DNA intercalation .

Compound B: N-(4-(Benzyloxy)phenyl)-6-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine ()

  • Structure : Substituted with a pyridinyl group instead of trifluoromethylpyrimidine.
  • Bioactivity : Exhibits 99% HPLC purity and potent anti-proliferative effects against breast cancer (IC₅₀ = 0.12 μM) .

Key Differences :

  • The target compound’s 6-(trifluoromethyl)pyrimidine substituent improves metabolic resistance compared to Compound B’s pyridinyl group.
  • Compound A’s pyrazolo-pyrimidine hybrid may enhance DNA binding but lacks the piperidine flexibility critical for kinase pocket accommodation .
Piperidin-4-amine Derivatives with Pyrimidine Substituents

Compound C : 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine ()

  • Structure: Features a methyl group at the pyrimidine 2-position instead of the thieno[3,2-d]pyrimidine.
  • Application : Used in kinase inhibitor research (e.g., LRRK2 inhibitors), with pKi values ~6.2 .

Compound D : N-((3R,6S)-6-Methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine ()

  • Structure : Contains a pyrrolo[2,3-d]pyrimidine core and stereospecific piperidine.
  • Bioactivity : Acts as a JAK3 inhibitor impurity (related to ritlecitinib) with high stereochemical specificity .

Key Differences :

  • Compound D’s stereochemistry limits broad applicability, whereas the target compound’s achiral structure simplifies synthesis .
Trifluoromethyl-Substituted Pyrimidines

Compound E : 4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine ()

  • Structure: Lacks the thieno[3,2-d]pyrimidine but includes a methoxyphenyl group.
  • Properties : The trifluoromethyl group enhances solubility (logP = 2.8) and bioavailability .

Compound F : 7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide ()

  • Structure : Complex spirocyclic system with dual trifluoromethyl groups.
  • Application : High-yield synthesis (96%) via iodination; used in oncology targeting .

Key Differences :

  • Compound E’s simpler structure lacks the dual heterocyclic complexity of the target compound, reducing kinase selectivity.
  • Compound F’s spirocyclic framework improves target engagement but complicates synthetic scalability .

Research Implications

The target compound’s combination of thieno[3,2-d]pyrimidine and trifluoromethylpyrimidine positions it as a versatile scaffold for kinase inhibitors. Future studies should explore its selectivity against oncogenic kinases (e.g., EGFR, BRAF) and compare its ADME profiles with Compounds A and C. Synthetic optimization, particularly improving yield via methods in or 9, is critical for preclinical development .

Biological Activity

N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a complex organic compound with significant potential in medicinal chemistry. This article discusses its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15F3N6SC_{16}H_{15}F_{3}N_{6}S with a molecular weight of 380.4 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₅F₃N₆S
Molecular Weight380.4 g/mol
CAS Number2034538-06-0

The compound's biological activity is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cell signaling pathways. Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit key enzymes that play roles in cancer proliferation and inflammation.

Anticancer Activity

Recent studies have highlighted the potential of thieno[3,2-d]pyrimidine derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

A notable study reported that certain thieno[3,2-d]pyrimidine derivatives exhibited submicromolar EC50 values against leukemia cell lines (K562 and MV4-11), indicating potent activity against hematological malignancies . The structure of these compounds allows for selective inhibition of kinases such as Pim kinases, which are overexpressed in many cancers.

Antimicrobial Activity

The compound's thienopyrimidine core has also been associated with antimicrobial properties. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that modifications at specific positions on the pyrimidine ring can enhance antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the pyrimidine ring is crucial for enhancing biological activity. For example:

  • Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
  • Thieno Group : Contributes to the interaction with biological targets.
  • Piperidine Moiety : Affects binding affinity and selectivity towards kinases.

Case Studies

  • Antiproliferative Effects : A study involving a series of thieno[3,2-d]pyrimidine derivatives revealed that compounds with similar structures to this compound showed significant inhibition of cell proliferation in various cancer models .
  • Antimicrobial Evaluation : Research demonstrated that thieno[3,2-d]pyrimidine derivatives exhibited promising antibacterial activity against pathogens like E. coli and S. aureus . The Minimum Inhibitory Concentration (MIC) values ranged from 0.8 to 6.25 μg/mL for selected compounds.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-{thieno[3,2-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the thieno[3,2-d]pyrimidine and pyrimidine cores. Key steps include:
  • Coupling reactions : Palladium-catalyzed amination or nucleophilic substitution to link the piperidin-4-amine moiety to the pyrimidine rings.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for high-temperature reactions (e.g., reflux at 80–120°C) to enhance solubility and reaction rates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating the target compound from byproducts .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of trifluoromethylpyrimidine derivatives) and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) improves efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, with attention to signals for the trifluoromethyl group (~δ 120–125 ppm in ¹⁹F NMR) and thieno-pyrimidine protons (δ 7.5–8.5 ppm) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures, particularly to confirm piperidine ring conformation and hydrogen-bonding patterns (e.g., N–H⋯N interactions) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₄F₃N₇S: ~422.1 g/mol) .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., kinase inhibition or antimicrobial activity):
  • Kinase inhibition : Use in vitro kinase assays (e.g., EGFR or CDK2) with ATP-concentration-dependent IC₅₀ measurements .
  • Antimicrobial screening : Broth microdilution assays against S. aureus or E. coli (MIC range: 1–50 µM) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How does the trifluoromethyl group influence target binding and metabolic stability?

  • Methodological Answer :
  • Binding affinity : Perform molecular docking (e.g., AutoDock Vina) to compare interactions with/without the CF₃ group. The CF₃ group often enhances hydrophobic interactions in enzyme active sites (e.g., dihydrofolate reductase) .
  • Metabolic stability : Conduct microsomal stability assays (human liver microsomes) with LC-MS quantification. CF₃ groups typically reduce oxidative metabolism, increasing half-life (e.g., t₁/₂ > 60 minutes) .
  • Comparative SAR : Synthesize analogs with -CH₃ or -Cl substituents to quantify CF₃’s contribution to potency .

Q. What strategies resolve contradictions in activity data across different assay conditions?

  • Methodological Answer :
  • Assay standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Data normalization : Use positive controls (e.g., staurosporine for kinase assays) to calibrate activity metrics .
  • Structural analysis : Compare crystal structures of the compound bound to targets under differing conditions to identify conformational changes impacting activity .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :
  • Molecular dynamics simulations : Analyze binding pose stability over 100-ns trajectories (e.g., GROMACS) to identify flexible regions for modification .
  • Free-energy perturbation (FEP) : Predict ΔΔG values for substituent changes (e.g., replacing pyrimidine with pyridine) to prioritize synthetic targets .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.